molecular formula C24H31N3O3 B239754 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Cat. No. B239754
M. Wt: 409.5 g/mol
InChI Key: UEJYBGZVZYADBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as IBP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a small molecule that has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of IBP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. IBP has been shown to inhibit the Akt/mTOR pathway, which is critical for cancer cell survival and growth. IBP has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In neurodegenerative disease research, IBP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
IBP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. IBP has also been found to have neuroprotective properties, including the prevention of amyloid-beta plaque formation and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using IBP in lab experiments is its small molecular weight, which allows it to penetrate cell membranes and target intracellular signaling pathways. Additionally, IBP has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using IBP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for IBP research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action. Additionally, the use of IBP in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of IBP as a therapeutic agent.

Synthesis Methods

The synthesis of IBP involves the reaction of 4-isopropoxybenzoic acid with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of coupling agents like N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The reaction results in the formation of IBP as a white solid, which is then purified by recrystallization or column chromatography.

Scientific Research Applications

IBP has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, IBP has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. IBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, IBP has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
In neurodegenerative disease research, IBP has been found to have neuroprotective properties. IBP has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. IBP has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H31N3O3/c1-17(2)24(29)27-15-13-26(14-16-27)21-9-7-20(8-10-21)25-23(28)19-5-11-22(12-6-19)30-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,25,28)

InChI Key

UEJYBGZVZYADBU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.